molecular formula C17H32N4O B2709760 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide CAS No. 2411335-65-2

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide

Cat. No. B2709760
CAS RN: 2411335-65-2
M. Wt: 308.47
InChI Key: RSIQFPLWFAKIAQ-WEVVVXLNSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide exerts its anti-tumor activity by activating the immune system and promoting the production of cytokines. It has been shown to activate the transcription factor NF-kB, which leads to the production of cytokines such as TNF-α and IL-6. These cytokines promote the recruitment of immune cells to the tumor site and enhance the immune response against the tumor. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has also been shown to inhibit the growth of blood vessels that supply nutrients to the tumor, which can lead to the death of tumor cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been shown to have several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IL-6, which play a role in the immune response against the tumor. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has also been shown to inhibit the growth of blood vessels that supply nutrients to the tumor, which can lead to the death of tumor cells. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been shown to have anti-tumor activity in various preclinical models, which makes it a promising candidate for further study. However, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has also been found to be unstable in solution, which can make it difficult to use in experiments.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the mechanism of action of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide in more detail, to better understand how it exerts its anti-tumor activity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide in vivo. Finally, clinical trials are needed to determine the potential use of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide in cancer treatment.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of 2-cyclopentenone with dimethylamine, followed by the reaction of the resulting product with 4-methyl-1,4-diazepan-1-ylmagnesium bromide. The final product is obtained by reacting the resulting intermediate with acetic anhydride. The synthesis of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been described in detail in several scientific studies.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including mouse models of cancer. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has been found to induce tumor cell death and inhibit tumor growth by activating the immune system and promoting the production of cytokines. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O/c1-19(2)10-5-9-17(22)18-15-7-4-8-16(15)21-12-6-11-20(3)13-14-21/h5,9,15-16H,4,6-8,10-14H2,1-3H3,(H,18,22)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIQFPLWFAKIAQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCC2NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2CCCC2NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide

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